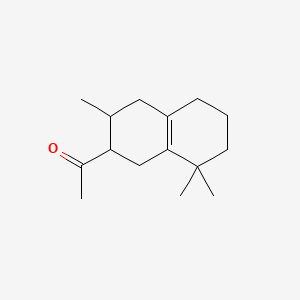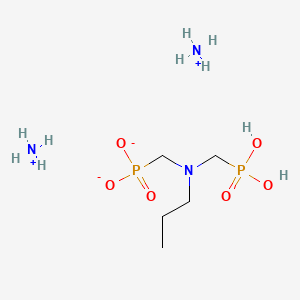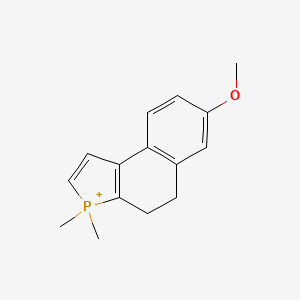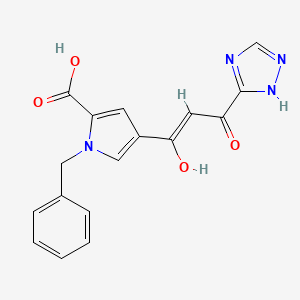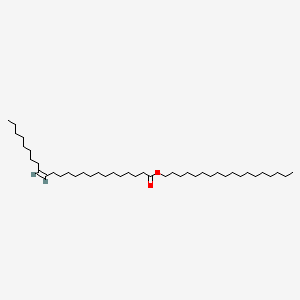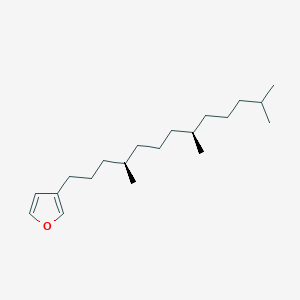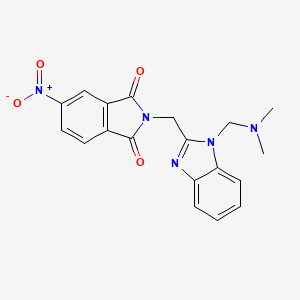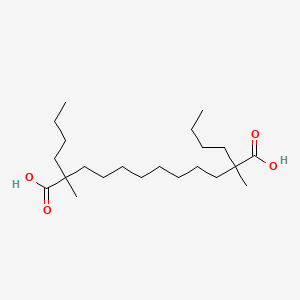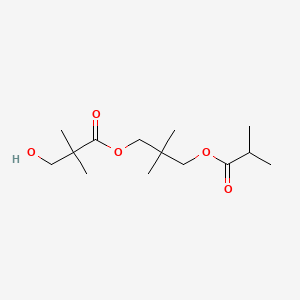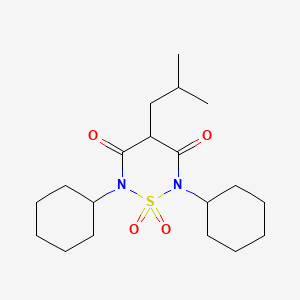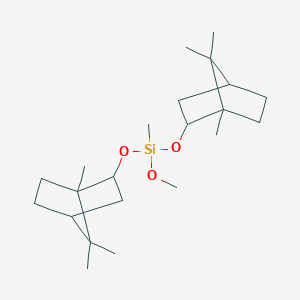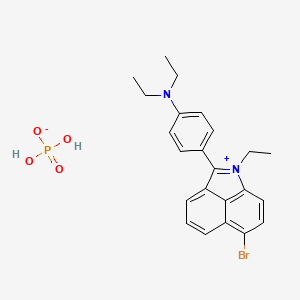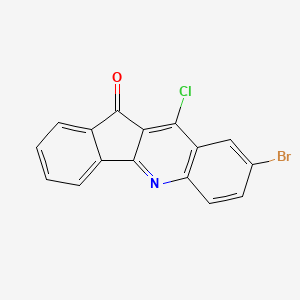
8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one is a heterocyclic compound that belongs to the indenoquinoline family This compound is characterized by the presence of bromine and chlorine atoms at the 8th and 10th positions, respectively, on the indenoquinoline scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step reactions. One common method includes the selective reduction of a precursor compound followed by bromination and chlorination steps. For example, a precursor such as 8-chloro-7(9)-nitro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one can be selectively reduced using tin(II) bromide, followed by bromination at the 10th position and deamination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the indenoquinoline scaffold.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in organic synthesis.
Scientific Research Applications
8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Due to its unique chemical properties, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one: This compound shares a similar indenoquinoline scaffold but differs in its functional groups.
10-Bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one:
Uniqueness
8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one is unique due to the specific positioning of bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
93663-91-3 |
|---|---|
Molecular Formula |
C16H7BrClNO |
Molecular Weight |
344.59 g/mol |
IUPAC Name |
8-bromo-10-chloroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H7BrClNO/c17-8-5-6-12-11(7-8)14(18)13-15(19-12)9-3-1-2-4-10(9)16(13)20/h1-7H |
InChI Key |
DMMQHYGZVWDZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)Br)C(=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


